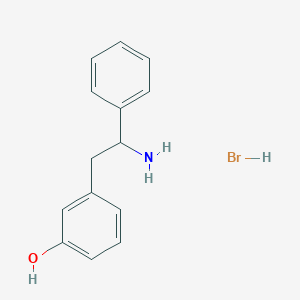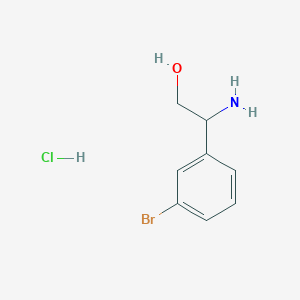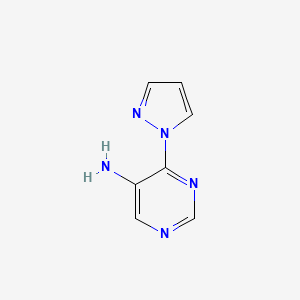![molecular formula C14H13BO4 B1378509 [2-(Benzyloxy)-3-formylphenyl]boronic acid CAS No. 1632370-88-7](/img/structure/B1378509.png)
[2-(Benzyloxy)-3-formylphenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Heteroaryl-Substituted Benzyloxy-Benzaldehydes
[2-(Benzyloxy)-3-formylphenyl]boronic acid serves as a precursor in the synthesis of heteroaryl-substituted benzyloxy-benzaldehydes via the Suzuki-Miyaura coupling reaction. This process is crucial for creating valuable intermediates in drug design, demonstrating the compound's significance in medicinal chemistry for attaching five-membered heterocycles to enhance drug properties (Bölcskei, H., Német-Hanzelik, Andrea, & Keglevich, G., 2022).
Polymeric Carrier for Drug Delivery
It has also been employed in the development of a high-performance polymeric carrier for the delivery of boronic acid-containing drugs. The study showcases its utility in creating supramolecular polymeric nanoparticles for targeted drug delivery, highlighting its potential in biomedical applications, specifically in antitumor chemotherapy and boron neutron capture therapy (BNCT) (Kim, A., Suzuki, Yuya, & Nagasaki, Y., 2020).
Supramolecular Chemistry and Analytical Applications
In supramolecular chemistry, [2-(Benzyloxy)-3-formylphenyl]boronic acid is utilized for the synthesis of potential molecular receptors. These receptors, due to their boronic acid groups, exhibit unique binding properties to diols and other molecules, making them valuable in sensor technologies and materials science (Adamczyk-Woźniak, Agnieszka et al., 2011).
Metal-Free Synthetic Methodologies
The compound plays a critical role in metal- and additive-free photoinduced borylation methods, highlighting its importance in green chemistry by offering a sustainable approach to synthesize boronic acids and esters without the need for toxic metal catalysts or ligands (Mfuh, A. et al., 2017).
Boronic Acid Catalysis
Moreover, [2-(Benzyloxy)-3-formylphenyl]boronic acid is instrumental in exploring boronic acid catalysis (BAC), demonstrating its versatility beyond being a reactant to acting as a catalyst that facilitates various organic transformations. This expands its utility in synthetic organic chemistry, offering mild and selective reaction conditions for a variety of transformations (Hall, D., 2019).
Wirkmechanismus
Target of Action
The primary target of [2-(Benzyloxy)-3-formylphenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this pathway by facilitating the transmetalation process .
Pharmacokinetics
It’s known that boronic acids, in general, are stable and easy to handle, which suggests good bioavailability .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . On a cellular level, the effects would depend on the specific context in which the compound is used, such as in the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of [2-(Benzyloxy)-3-formylphenyl]boronic acid are influenced by the reaction conditions. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign, which makes it suitable for use under various conditions .
Eigenschaften
IUPAC Name |
(3-formyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-7-4-8-13(15(17)18)14(12)19-10-11-5-2-1-3-6-11/h1-9,17-18H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITREVBIIYAMMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)

![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)

![5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1378433.png)








![[5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1378448.png)